![molecular formula C21H20FN3O2S B2839031 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 899759-20-7](/img/structure/B2839031.png)
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
The compound “2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide” is a complex organic molecule. It contains several functional groups, including a pyrazinone ring, a sulfanyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazinone ring, for example, is a six-membered ring containing two nitrogen atoms, which can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfanyl group might make it more reactive, while the acetamide group could influence its solubility in water .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Studies have synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II) ions. These complexes exhibited significant antioxidant activity, highlighting their potential in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines
Research into sulfonamide derivatives has revealed compounds with potent cytotoxic activity against breast and colon cancer cell lines. These findings underscore the therapeutic potential of these compounds in cancer treatment (Ghorab et al., 2015).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and demonstrated significant anti-inflammatory activity. This suggests their potential use in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antimicrobial Agents
The synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents have been reported. These compounds showed promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Baviskar et al., 2013).
Fluorogenic Dyes and Oxidation Studies
Research on the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide has led to the synthesis of compounds that could be used as fluorogenic dyes. The bathochromic shifts in their spectra suggest applications in the development of novel fluorescent materials (Zaitseva et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-14-3-6-16(7-4-14)12-24-19(26)13-28-20-21(27)25(10-9-23-20)17-8-5-15(2)18(22)11-17/h3-11H,12-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIUDCPDELOSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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